Product packaging for 3,4-Dimethoxyphenylacetic acid(Cat. No.:CAS No. 93-40-3)

3,4-Dimethoxyphenylacetic acid

Cat. No.: B131958
CAS No.: 93-40-3
M. Wt: 196.20 g/mol
InChI Key: WUAXWQRULBZETB-UHFFFAOYSA-N
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Description

Homoveratric Acid (3,4-Dimethoxyphenylacetic acid), with the CAS registry number 93-40-3, is a significant pharmaceutical intermediate and organic compound belonging to the class of dimethoxybenzenes . This white to off-white crystalline solid is characterized by a high level of purity, typically ≥98%, and a melting point of approximately 96-101°C . Its primary research and industrial value lies in its role as a crucial building block in the synthesis of vital active pharmaceutical ingredients (APIs). It is extensively used in the production of Papaverine, a vasodilator used to treat vascular spasms, and Atracurium Besylate, a neuromuscular blocking agent employed in surgical procedures for muscle relaxation . Beyond its established applications, Homoveratric acid is a compound of interest in ongoing scientific research. It is recognized as a metabolite of homoveratrylamine, which is itself a potential metabolite of the neurotransmitter dopamine . This connection places Homoveratric acid in the context of neurochemical research, with studies exploring its potential role as a biomarker and its involvement in neurological processes . Furthermore, its structural properties make it a valuable template in the development of molecularly imprinted polymers (MIPs), which are advanced materials designed for the selective separation and analysis of specific compounds in complex mixtures . Recent catalytic studies also highlight its relevance in green chemistry, as it can be derived from lignin, the most abundant renewable aromatic resource in nature . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B131958 3,4-Dimethoxyphenylacetic acid CAS No. 93-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetic acid
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InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
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InChI Key

WUAXWQRULBZETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID5059086
Record name Benzeneacetic acid, 3,4-dimethoxy-
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Molecular Weight

196.20 g/mol
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Physical Description

Solid
Record name Homoveratric acid
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CAS No.

93-40-3
Record name (3,4-Dimethoxyphenyl)acetic acid
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Record name (3,4-Dimethoxyphenyl)acetic acid
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Record name Benzeneacetic acid, 3,4-dimethoxy-
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Record name 3,4-dimethoxyphenylacetic acid
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Record name HOMOVERATRIC ACID
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Melting Point

96 °C
Record name Homoveratric acid
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Synthetic Methodologies and Chemical Transformations of Homoveratric Acid

Established Synthetic Pathways for Homoveratric Acid

Several well-documented methods exist for the synthesis of homoveratric acid, originating from different precursors. These pathways involve fundamental organic reactions such as methylation, condensation, and hydrolysis.

Methylation of Homoprotocatechuic Acid

One of the recognized methods for preparing homoveratric acid is through the methylation of homoprotocatechuic acid. orgsyn.orgresearch-solution.com This reaction involves the conversion of the two hydroxyl groups on the aromatic ring of homoprotocatechuic acid into methoxy (B1213986) groups. This transformation is a key step in modifying the electronic and steric properties of the molecule. Recent studies have also explored the metabolism of homoprotocatechuic acid, noting its conversion to homoveratric acid via methylation within cellular systems. acs.org

Methylation of Homovanillic Acid with Methyl Iodide

Similarly, homoveratric acid can be synthesized by the methylation of homovanillic acid. orgsyn.orgresearch-solution.com In this process, the single hydroxyl group of homovanillic acid is converted to a methoxy group. Methyl iodide is a commonly employed methylating agent for this transformation. orgsyn.orgresearch-solution.com

Synthesis from Veratric Aldehyde via Azlactone Intermediates

A more complex, multi-step synthesis of homoveratric acid starts from veratric aldehyde. orgsyn.orgresearch-solution.com This pathway proceeds through the formation of an azlactone intermediate. orgsyn.orgresearch-solution.com Azlactones are versatile intermediates in organic synthesis and can be prepared through the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640). ijprajournal.com

The synthesis from veratric aldehyde involves the following key transformations:

Formation of an azlactone from veratric aldehyde. orgsyn.org

Subsequent conversion to 3,4-dimethoxyphenylpyruvic acid. orgsyn.org

An established procedure involves refluxing the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid with sodium hydroxide (B78521) solution. orgsyn.org The resulting solution containing the sodium salt of 3,4-dimethoxyphenylpyruvic acid is then treated with hydrogen peroxide, followed by acidification to yield homoveratric acid. orgsyn.org An alternative approach involves the isolation of the intermediate 3,4-dimethoxyphenylpyruvic acid, which is then subjected to oxidation to produce homoveratric acid. orgsyn.org

Hydrolysis of Homoveratric Amide or Nitrile Derivatives

Homoveratric acid can also be prepared by the hydrolysis of its corresponding amide or nitrile derivatives. orgsyn.orgdss.go.th The hydrolysis of nitriles is a fundamental reaction that can be catalyzed by either acid or base. chemguide.co.uknumberanalytics.com

From Homoveratric Amide : The amide can be obtained from veratroyl chloride through a diazoketone intermediate or from veratric aldehyde cyanohydrin via α-chlorohomoveratramide. orgsyn.org The subsequent hydrolysis of the amide yields homoveratric acid.

From Homoveratronitrile : Homoveratronitrile (3,4-dimethoxyphenylacetonitrile) can be hydrolyzed to homoveratric acid. dss.go.th This is typically achieved by heating the nitrile with an aqueous solution of a strong base like potassium hydroxide, followed by acidification. dss.go.thchemguide.co.uk

The general mechanism for nitrile hydrolysis involves two stages: first, the formation of an amide, which is then further hydrolyzed to a carboxylic acid or its salt, depending on the reaction conditions. chemguide.co.uk

Advanced Synthetic Approaches and Process Optimization

Beyond the classical synthetic routes, homoveratric acid serves as a crucial starting material and intermediate in more complex, multi-step organic syntheses, particularly in the construction of natural products and pharmacologically active molecules.

Utilization in Multi-step Organic Synthesis

Homoveratric acid is a valuable precursor in the synthesis of various heterocyclic compounds, including isoquinolines and lamellarins. ccsenet.orgsci-hub.se For instance, it has been used in the Bischler-Napieralski reaction to produce isoquinoline (B145761) derivatives. In one example, homoveratrylamine reacts with homoveratric acid in the presence of polyphosphoric acid (PPA) to yield an isoquinoline derivative. ccsenet.org PPA is a powerful dehydrating agent that facilitates cyclization reactions. ccsenet.orgresearchgate.net

Furthermore, homoveratric acid has been employed in the synthesis of lamellarin alkaloids. A modular, gram-scale synthesis of the trimethyl ethers of lamellarin G and D was achieved using homoveratric acid as one of the key, readily accessible precursors. sci-hub.se This highlights the compound's utility in constructing complex molecular architectures.

The following table summarizes the key synthetic intermediates and final products derived from homoveratric acid in multi-step synthesis.

Starting Material(s)Key Reagent/ConditionIntermediate(s)Final Product Class
Homoveratrylamine, Homoveratric AcidPolyphosphoric Acid (PPA)Acylated aromatic ring, Isoquinoline enamideIsoquinolines
Homoveratrylamine, Homoveratric Acid, 1,2,4-Trimethoxybenzene, Ethyl bromoacetate-Fully substituted pyrroleLamellarin Alkaloids
Homoveratric acid, o-chlorobenzaldehydeAcetic anhydride2-Chloro-a-(3:4-dimethoxy)phenyl-cinnamic AcidCinnamic acid derivatives

Catalytic Approaches in Homoveratric Acid Synthesis

The synthesis of homoveratric acid can be achieved through several pathways, including the catalytic reduction of acyl derivatives of veratric aldehyde cyanohydrin. orgsyn.org More recently, innovative catalytic methods have been developed. For instance, a photoredox-catalyzed decarboxylative cross-coupling reaction of aryl acetic acids, including homoveratric acid, with aryl nitriles has been reported to produce unsymmetrical diarylmethanes. mdpi.com This method offers a modern approach to creating carbon-carbon bonds under mild conditions.

Another notable catalytic application involves the late-stage olefination of phenylacetic acid derivatives. sci-hub.se Palladium-catalyzed C-H olefination has been successfully applied to homoveratric acid, demonstrating its utility in functionalizing existing drug molecules and complex organic structures. sci-hub.se Furthermore, acidic mesoporous molecular sieves incorporating heteroatoms like aluminum (ILM-Al), zirconium (ILM-Zr), and tin (ILM-Sn) have been used as catalysts for the self-oxidation of alkali lignin (B12514952), yielding homoveratric acid and homovanillic acid as the main products. figshare.com This approach highlights a sustainable route from biomass to valuable aromatic acids. figshare.com

Catalyst/MethodReactantsProduct TypeReference
Photoredox CatalystHomoveratric acid, Aryl nitrilesUnsymmetrical Diarylmethanes mdpi.com
Palladium CatalystHomoveratric acid, α,β-unsaturated carboxylic acidsBranched Vinylarenes sci-hub.se
Acidic Mesoporous Molecular Sieves (ILM-Al, ILM-Zr, ILM-Sn)Alkali LigninHomoveratric acid, Homovanillic acid figshare.com

Derivatization and Analog Synthesis

The versatile nature of homoveratric acid allows for its incorporation into a multitude of more complex molecular structures through various chemical transformations.

Synthesis of Substituted Diphenylmethane (B89790) and Fluorenone Derivatives

Homoveratric acid is a precursor in the synthesis of substituted diphenylmethane and fluorenone derivatives. hmdb.catandfonline.combovinedb.caresearchgate.nettandfonline.com These syntheses often involve reactions such as the Friedel-Crafts acylation. For example, bis(3,4-dimethoxyphenyl)methanone (B3032734) can be prepared from 3,4-dimethoxybenzoic acid (derived from homoveratric acid) and veratrole using polyphosphoric acid as a catalyst. tandfonline.comtandfonline.com Subsequent bromination of this ketone using reagents like ceric ammonium (B1175870) nitrate (B79036) and lithium bromide can yield various mono- and di-brominated derivatives. tandfonline.comtandfonline.com These halogenated compounds can then be further modified.

Incorporation into Complex Molecular Scaffolds

Homoveratric acid serves as a starting material for the construction of intricate molecular frameworks. solubilityofthings.com In a notable example, it was used in the total synthesis of the complex terpenoid cryptotrione. organicchemistry.eu The synthesis began with the conversion of homoveratric acid into a dicarbonyl compound, which was then transformed into a diazo fragment. A rhodium-catalyzed dediazotization and subsequent cyclization yielded a key bicyclic intermediate. organicchemistry.eu This intermediate underwent further functionalization and a platinum-catalyzed cycloisomerization to form a bicyclo[3.1.0]hexane unit, a core component of the final natural product. organicchemistry.eu This multi-step synthesis, totaling 29 steps from homoveratric acid, showcases its utility in building highly complex and unique molecular architectures. organicchemistry.eu

Synthesis of Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids

Homoveratric acid is a key building block in the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, which are known for their significant biological activities, including anti-cancer properties. nih.govnih.gov A common strategy involves the Perkin condensation of homoveratric acid with veratraldehyde to form a stilbene (B7821643) derivative. nih.govrsc.orgnih.gov This intermediate then undergoes an oxidative cyclization, often mediated by reagents like vanadium oxytrifluoride (VOF₃) or iron(III) chloride (FeCl₃), to construct the phenanthrene (B1679779) core. nih.govrsc.orgresearchgate.net

For instance, in the synthesis of (+)-tylophorine, homoveratric acid and veratraldehyde are condensed in the presence of acetic anhydride and triethylamine. nih.gov The resulting product is then methylated and cyclized to form the phenanthrene ring system. nih.gov This phenanthrene moiety is subsequently elaborated through a series of reactions, including reduction, chlorination, and coupling with a chiral pyrrolidine (B122466) source, to afford the final alkaloid. nih.gov Similar strategies have been employed in the synthesis of other alkaloids like (±)-antofine and (±)-deoxypergularinine. nih.gov

AlkaloidKey Reaction Steps Involving Homoveratric AcidReagentsReference
(+)-TylophorineCondensation with veratraldehyde, Oxidative cyclizationAcetic anhydride, Triethylamine, Vanadium oxytrichloride nih.gov
(±)-AntofineCondensation with p-anisaldehyde, Oxidative cyclizationAcetic anhydride, Triethylamine, Vanadium oxytrifluoride nih.gov
(S)-(+)-TylophorinePreparation of the phenanthrene moietyVeratraldehyde nih.gov

Development of Hydromorphone Prodrug Conjugates

Homoveratric acid can be chemically conjugated to hydromorphone, a potent opioid analgesic, to create novel prodrugs. google.com These conjugates are designed to release the active hydromorphone through enzymatic or metabolic breakdown in the body. google.com The aim of this approach is to reduce the potential for abuse and overdose associated with the unconjugated drug. google.com The synthesis of these prodrugs involves forming a chemical linkage between the carboxylic acid group of homoveratric acid and the hydroxyl group of hydromorphone. google.com More complex polymeric prodrugs of hydromorphone have also been developed, where the drug is conjugated to a polymer backbone via an acid-cleavable linker, allowing for sustained local analgesia. nih.gov

Formation of Amides for Papaverine (B1678415) and Atracurium (B1203153) Besylate Intermediates

Homoveratric acid is a critical intermediate in the industrial synthesis of the vasodilator papaverine and the neuromuscular blocker atracurium besylate. vandvpharma.comsnapintermediates.comglobalsourcingsolutions.co In the synthesis of papaverine, homoveratric acid is typically converted to its acid chloride, homoveratroyl chloride. unodc.orgunigoa.ac.in This reactive intermediate is then condensed with β-(3,4-dimethoxyphenyl)ethylamine to form an amide. unodc.orgunigoa.ac.in Subsequent cyclization of this amide via the Bischler-Napieralski reaction, followed by dehydrogenation, yields papaverine. unodc.orgunigoa.ac.inarkat-usa.org

Similarly, for the synthesis of atracurium besylate, homoveratric acid is used to prepare tetrahydropapaverine, a key intermediate. google.com This involves the condensation of homoveratric acid with 3,4-dimethoxyphenethylamine (B193588) to form an amide, which is then subjected to cyclization and reduction reactions. google.comgoogle.com

Biosynthesis and Natural Occurrence of Homoveratric Acid

Natural Sources and Distribution in Biological Systems

Homoveratric acid is found in both plants and as a metabolite in other organisms, indicating its widespread distribution in nature.

Homoveratric acid has been reported in a variety of plant species. mdpi.comnih.gov Research has confirmed its presence in plants such as ginger (Zingiber officinale) and the olive tree (Olea europaea). nih.govscience.gov More recent studies have tentatively identified homoveratric acid for the first time in apples (Malus domestica), where it was found in both the peel and pulp of different cultivars, including Fuji, Golden Delicious, Granny Smith, and Pink Lady. ucdavis.edunih.govescholarship.org In these studies, homoveratric acid was detected as a bound phenolic acid, meaning it is linked to other molecules within the plant structure. ucdavis.edunih.gov Additionally, research on tomato plants (Solanum lycopersicum) has shown that under certain conditions, their roots can exude homoveratric acid. mdpi.com It has also been identified as an intracellular metabolite in adipocytes after exposure to homoprotocatechuic acid, a compound found in lemon verbena. nih.gov

Table 1: Documented Plant Sources of Homoveratric Acid
Plant SpeciesScientific NamePart(s) Where FoundReference
AppleMalus domesticaPeel, Pulp ucdavis.edunih.govescholarship.org
GingerZingiber officinaleNot specified nih.govscience.gov
OliveOlea europaeaFruit nih.govhmdb.ca
TomatoSolanum lycopersicumRoot exudate mdpi.com
Lemon Verbena (metabolite)Aloysia citrodoraIntracellular metabolite from precursor nih.gov

Reflecting its occurrence in plants, homoveratric acid is present in several food sources. It is found in high concentrations in olives (Olea europaea). hmdb.ca A study on the dietary intake of phenolic acids in a European population identified olives as the primary source of homoveratric acid, contributing to 92.2% of its intake. cambridge.org Other minor dietary sources included beer and cider (5.8%), sauces (1.8%), and vegetable oils (0.1%). cambridge.orgscispace.com In addition to plant-based foods, homoveratric acid has been detected, although not quantified, in animal products such as chicken (Gallus gallus) and domestic pig (Sus scrofa domestica). hmdb.ca Its presence has also been noted in various apple cultivars. ucdavis.eduacs.org

Table 2: Dietary Sources of Homoveratric Acid
Food SourceContribution to Dietary Intake (%)Reference
Olives92.2% cambridge.org
Beer and Cider5.8% cambridge.org
Sauces1.8% cambridge.org
Vegetable Oils0.1% cambridge.orgscispace.com
ApplesNot quantified ucdavis.eduacs.org
Chicken, PorkDetected, not quantified hmdb.ca

Occurrence in Plants

Enzymatic Pathways and Precursor Metabolism

Homoveratric acid is a metabolite formed through various enzymatic pathways, most notably linked to the metabolism of neurotransmitters and plant-derived compounds.

Homoveratric acid is considered a metabolite within the broader dopamine (B1211576) metabolic pathway. pharmaffiliates.combiosave.comusbio.net While not a direct, major metabolite of dopamine itself, its precursors are closely linked. Homoveratric acid is a methylated derivative of homoprotocatechuic acid (3,4-dihydroxyphenylacetic acid, DOPAC), which is a direct neuronal metabolite of dopamine. nih.gov Furthermore, homoveratric acid's immediate precursor, homoveratrylamine, is a potential metabolite of dopamine. mdpi.com Studies have identified elevated levels of homoveratric acid in children with ADHD, suggesting a potential link to dysregulation in the dopaminergic pathway. nih.gov

The most direct metabolic origin of homoveratric acid is from homoveratrylamine, also known as 3,4-dimethoxyphenylethylamine (DMPEA). mdpi.comebi.ac.uk Homoveratrylamine is an analogue of dopamine where the hydroxyl groups are replaced by methoxy (B1213986) groups. ebi.ac.uk Research has shown that homoveratric acid is the main urinary metabolite of homoveratrylamine. mdpi.comresearchgate.net In a study involving human volunteers administered radiolabeled homoveratrylamine, approximately 25% was excreted as the parent compound, while the major metabolite found in urine was identified as homoveratric acid. ebi.ac.uk This conversion is a significant metabolic route for homoveratrylamine in the human body. researchgate.net

In plants, homoveratric acid is associated with the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds. researchgate.netresearchgate.netexplorationpub.com These compounds, including phenolic acids, flavonoids, and lignans, are crucial for plant defense and response to environmental stress. mdpi.comresearchgate.netmdpi.com Homoveratric acid has been identified as one of the numerous phenolic acids in apples, which are synthesized via this pathway. ucdavis.eduresearchgate.netexplorationpub.com The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various secondary metabolites. explorationpub.com Research has also shown that the exudation of phenylpropanoids and related carboxylic acids, including homoveratric acid, from tomato roots can be elicited by certain biostimulants, highlighting its role in plant metabolic responses. mdpi.com Furthermore, studies have demonstrated the biotransformation of other phenylpropanoid derivatives, such as caffeic acid and hydroxytyrosol, into homoprotocatechuic acid, which can then be methylated to form homoveratric acid. nih.govorgsyn.org

Intracellular Metabolism of Homoprotocatechuic Acid

Homoveratric acid is formed through the intracellular metabolism of homoprotocatechuic acid (3,4-dihydroxyphenylacetic acid). This biotransformation is a key step in the processing of certain phenolic compounds within cells.

The conversion of homoprotocatechuic acid to homoveratric acid involves a methylation process. Specifically, the enzyme catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol structure of homoprotocatechuic acid. wikipedia.org This enzymatic reaction results in the formation of homovanillic acid, which can then be further methylated to yield homoveratric acid. orgsyn.org

Research conducted on hypertrophic 3T3-L1 adipocytes demonstrated this metabolic conversion. nih.govacs.org When these cells were incubated with homoprotocatechuic acid, a new intracellular metabolite, identified as homoveratric acid, was detected. nih.govacs.org The concentration of homoprotocatechuic acid within the cells reached its peak at 12 hours of incubation and subsequently decreased, while homoveratric acid appeared and its concentration increased, reaching a notable level at 24 hours. nih.govacs.org

This metabolic pathway is not unique to adipocytes and is a recognized route for the breakdown of catecholamines and other catechol-containing compounds in various tissues. wikipedia.org The methylation of homoprotocatechuic acid is analogous to the metabolism of other catechol compounds like dopamine, which is metabolized to homovanillic acid (HVA) by the sequential action of monoamine oxidase and COMT. wikipedia.orgwikipedia.org

The intracellular metabolism of homoprotocatechuic acid highlights the role of cellular enzymes in modifying phenolic acids, leading to the formation of metabolites like homoveratric acid. This process is significant in understanding the biological fate of dietary polyphenols and endogenous catecholamine metabolites.

Research Findings on Homoprotocatechuic Acid Metabolism

Cell TypeExperimental ConditionsKey FindingsReference
Hypertrophic 3T3-L1 AdipocytesIncubation with 100 μM homoprotocatechuic acid for 3, 12, and 24 hours.Homoprotocatechuic acid was taken up by the cells, reaching a maximum intracellular concentration at 12 hours. A new metabolite, homoveratric acid, was detected, with its concentration peaking at 24 hours. nih.govacs.org

Metabolic Fate and Biotransformation of Homoveratric Acid in Biological Systems

In Vivo Metabolic Pathways

The in vivo metabolism of homoveratric acid is primarily characterized by its excretion in urine and its formation from both endogenous and exogenous precursors.

Urinary Excretion and Endogenous Compound Metabolism

Homoveratric acid is a known human urinary metabolite. ebi.ac.uk Its presence in urine is a key indicator of the metabolic pathways of certain endogenous compounds, particularly catecholamines. It is the main urinary metabolite of 3,4-dimethoxyphenylethylamine (DMPEA), a compound that has been investigated for its potential role in schizophrenia. mdpi.com In human studies involving the administration of labeled DMPEA, homoveratric acid was identified as the principal metabolite, with both compounds being excreted as conjugates. An increase in the urinary excretion of homoveratric acid can signify alterations in the metabolism of endogenous compounds and may be indicative of the progression of neurological diseases. mdpi.com Research has also linked elevated levels of homoveratric acid to conditions such as attention-deficit hyperactivity disorder (ADHD) and Parkinson's disease. nih.gov

Role in Drug Metabolism

The metabolic pathways of homoveratric acid are also relevant to the transformation of exogenous compounds, including certain pharmaceuticals. mdpi.com For instance, it is a known human metabolite of the antispasmodic drug mebeverine. The detection and quantification of homoveratric acid in urine can thus serve as a biomarker for the metabolism of such drugs. The biotransformation of veratric acid, a related compound and a human metabolite of mebeverine, has been studied using various models to understand its metabolic fate. thegoodscentscompany.com This highlights the importance of understanding the metabolic pathways of compounds like homoveratric acid in the context of pharmacokinetics and drug metabolism.

Cellular and Subcellular Biotransformation Mechanisms

At the cellular and subcellular level, homoveratric acid interacts with various enzymes and can influence key cellular processes, including respiration, signaling pathways, and gene expression.

Interaction with Enzymes and Cellular Respiration Pathways

Homoveratric acid has been shown to interact with and be metabolized by several enzymes. In microorganisms, enzymes such as laccase and demethylase are involved in its degradation. nih.govoup.com For example, the bacterium Pseudomonas putida can utilize a demethylase to convert homovanillate to homoprotocatechuate, which is then further metabolized. oup.com

In mammalian systems, homoveratric acid is recognized as a dopamine (B1211576) metabolite that can inhibit brain mitochondrial respiration. smolecule.comchemicalbook.inpharmaffiliates.comcymitquimica.com This inhibition can occur through a monoamine oxidase/H2O2-dependent or a non-dependent pathway. chemicalbook.inpharmaffiliates.com The association of homoveratric acid with mitochondrial respiration and oxidative stress has been noted in the context of neurological conditions like ADHD. nih.gov Studies on the metabolism of 3,4-dimethoxy-2-phenylethylamine in guinea pig liver slices have implicated aldehyde oxidizing enzymes in its conversion to 3,4-dimethoxyphenylacetic acid (homoveratric acid). mdpi.com

Enzyme/ProcessOrganism/SystemRole in Homoveratric Acid MetabolismResearch Findings
Demethylase Pseudomonas putidaDegradationUtilizes demethylase to degrade related compound homovanillate. oup.com
Laccase Mycena galopusDegradationInvolved in the metabolism of homoveratric acid in this fungus. nih.gov
Aldehyde Oxidizing Enzymes Guinea Pig LiverFormationContribute to the conversion of 3,4-dimethoxy-2-phenylethylamine to homoveratric acid. mdpi.com
Mitochondrial Respiration Mammalian BrainInhibitionInhibits brain mitochondrial respiration via MAO/H2O2-dependent or non-dependent pathways. nih.govsmolecule.comchemicalbook.inpharmaffiliates.comcymitquimica.com

Influence on Cell Signaling Pathways

The influence of homoveratric acid on cell signaling is an area of active research, particularly concerning its potential neurotoxic effects. mdpi.com While direct, potent activation of major signaling cascades like PI3K or MAPK by homoveratric acid itself has not been extensively documented in mammalian cells, its metabolic context is significant. For instance, in adipocytes, homoprotocatechuic acid is metabolized to homoveratric acid through methylation, indicating this as a primary clearance pathway. acs.org

Furthermore, derivatives synthesized from homoveratric acid have been shown to impact cell signaling. Deoxytylophorinine and its derivatives, which can be synthesized using homoveratric acid, have demonstrated the ability to influence the PI3K/Akt and MAPK signaling pathways in cancer cells, suggesting that while homoveratric acid may be a precursor, its derivatives can have significant biological activity. nih.gov In a mouse model of ulcerative colitis, homoveratric acid was identified as a key metabolite in the therapeutic effects of total flavonoids, with associated changes in the mTOR and PPAR signaling pathways. researchgate.net

Impact on Gene Expression

Homoveratric acid levels have been correlated with changes in gene expression in both plant and animal models. In plants, homoveratric acid is a component of the phenylpropanoid pathway, and its abundance can be altered by environmental stressors that modulate the expression of genes within this pathway, such as Phenylalanine Ammonia Lyase (PAL). mdpi.com

In mammalian systems, a study on mice with acute liver injury induced by D-GalN/LPS found that treatment with rhein (B1680588) led to alterations in the levels of several metabolites, including homoveratric acid. frontiersin.org These metabolic changes were accompanied by the regulation of gene expression, with downregulation of pro-inflammatory genes like Cxcl2, S100a9, and Tnf, and upregulation of genes like Mfsd2a, which is involved in liver regeneration. frontiersin.org This suggests that changes in homoveratric acid levels are part of a broader metabolic and transcriptomic response to therapeutic interventions.

Study ContextModel OrganismKey Findings on Gene ExpressionAssociated Signaling/Metabolic Pathways
Acute Liver Injury MiceAltered levels of homoveratric acid correlated with changes in expression of genes like Cxcl2, S100a9, Tnf, and Mfsd2a. frontiersin.orgInflammation, Liver Regeneration
Ulcerative Colitis MiceHomoveratric acid identified as a significant metabolite in response to flavonoid treatment, with associated changes in gene expression. researchgate.netPPAR signaling pathway, mTOR signaling pathway
UV Stress Response Solanum lycopersicum (Tomato)Levels of homoveratric acid are linked to the phenylpropanoid pathway, which is regulated by gene expression changes (e.g., PAL). mdpi.comPhenylpropanoid Biosynthesis

Correlation with Disease States and Biomarker Potential

Association with Neurological Diseases: Schizophrenia and Parkinson's Disease

Homoveratric acid has been investigated as a potential neurotoxin in the context of schizophrenia. mdpi.com It is the primary urinary metabolite of 3,4-dimethoxyphenylethylamine (DMPEA), a compound once suggested to be present in higher concentrations in individuals with schizophrenia. tmu.edu.cntsinghua.edu.cn While the direct role of DMPEA in schizophrenia has been a subject of debate, its metabolite, homoveratric acid, continues to be a compound of interest in understanding the neurobiology of the disorder. ebi.ac.uk Research has also considered the role of homoveratric acid in the pathogenesis of Parkinson's disease, another neurological disorder characterized by dopamine dysregulation. mdpi.com

Studies have explored the levels of homovanillic acid (HVA), a closely related dopamine metabolite, in the plasma and cerebrospinal fluid (CSF) of patients with schizophrenia and Parkinson's disease. nih.govnih.govnih.gov For instance, some research has indicated that plasma HVA concentrations, which can be influenced by homoveratric acid metabolism, may be elevated in unmedicated individuals with schizophrenia compared to healthy controls. nih.gov In Parkinson's disease, alterations in dopamine metabolism are a central feature, and the study of metabolites like homoveratric acid and HVA in the CSF is considered valuable for understanding the disease process. nih.govnih.gov

Table 1: Homoveratric Acid and its Association with Neurological Diseases

DiseasePotential Role of Homoveratric AcidKey Findings
Schizophrenia Considered a potential neurotoxin and a metabolite of interest in understanding the neurobiology of the disorder. mdpi.comStudies have investigated its link to dopamine metabolism alterations observed in the disease. ebi.ac.uknih.gov
Parkinson's Disease Implicated in the pathogenesis due to its connection to dopamine metabolism. mdpi.comResearch on related dopamine metabolites in CSF provides insights into the disease's biochemical changes. nih.govnih.gov

Indicators of Disease Progression

The concentration of homoveratric acid in bodily fluids may serve as an indicator of the progression of certain neurological diseases. mdpi.com An increase in the urinary excretion of homoveratric acid could reflect altered metabolism of endogenous compounds, signaling an advancement of the disease state. mdpi.com This potential as a biomarker extends to monitoring the effectiveness of therapeutic interventions.

In Parkinson's disease, for example, studies have shown that CSF levels of HVA, a related metabolite, correlate with the severity of motor impairment. nih.gov This suggests that monitoring such dopamine metabolites could be a viable strategy for tracking disease progression and the impact of treatments. nih.gov The ability to objectively measure changes in disease status through biomarkers like homoveratric acid would be a significant advancement in the management of chronic neurological conditions.

Upregulation in Attention-Deficit Hyperactivity Disorder (ADHD)

Recent metabolomics research has identified a significant link between homoveratric acid and Attention-Deficit Hyperactivity Disorder (ADHD). nih.govnih.gov Studies have shown that children with ADHD have significantly upregulated levels of homoveratric acid in their serum compared to healthy controls. nih.govnih.gov

This upregulation of homoveratric acid in children with ADHD has been found to be positively correlated with the severity of ADHD symptoms. nih.govnih.gov These findings suggest that homoveratric acid may have potential as a biomarker for ADHD. The altered levels of this dopamine metabolite could be indicative of underlying dysregulation in the dopaminergic pathways, which are known to be implicated in the pathophysiology of ADHD. nih.govnih.gov The connection between upregulated homoveratric acid and ADHD highlights a potential role for the gut-brain axis, oxidative stress, and the dopaminergic system in the development of the disorder. nih.govresearchgate.net

Table 2: Research Findings on Homoveratric Acid in ADHD

Study PopulationSample TypeKey FindingCorrelation with Symptoms
Drug-naïve children with ADHDSerumUpregulated homoveratric acid levels compared to healthy controls. nih.govnih.govPositive correlation with the severity of ADHD symptoms. nih.govnih.gov

Involvement in Ulcerative Colitis

Emerging evidence from metabolomics studies suggests a potential involvement of homoveratric acid in inflammatory bowel diseases such as ulcerative colitis. tmu.edu.cn Research analyzing the fecal metabolome has detected the presence of homoveratric acid, and its levels may be altered in individuals with ulcerative colitis. tmu.edu.cn

The gut microbiota plays a crucial role in the metabolism of various compounds, including dietary phenols, which can be transformed into metabolites like homoveratric acid. Alterations in the gut microbial composition and their metabolic activity are known to be associated with ulcerative colitis. tmu.edu.cn Therefore, changes in the levels of metabolites like homoveratric acid in the gut may reflect the dysbiosis and inflammatory processes characteristic of the disease. Further research is needed to fully elucidate the specific role of homoveratric acid in the pathogenesis and progression of ulcerative colitis.

Biological Activities and Pharmacological Investigations of Homoveratric Acid and Its Derivatives

Neuropharmacological Aspects

The role of homoveratric acid in the central nervous system has been a subject of investigation, particularly concerning its potential neurotoxicity and its influence on neurotransmitter levels.

Neurotoxicity Potential

Homoveratric acid and its precursor, homoveratrylamine, have been considered as potential neurotoxins, with some studies suggesting their involvement in the pathophysiology of schizophrenia and Parkinson's disease. researchgate.net The metabolism of homoveratrylamine to homoveratric acid has been linked to neurotoxicity. Research has also explored the neurotoxic potential of structurally related compounds like homocysteine, which can induce neuronal damage. nih.gov

Some studies have pointed to the accumulation of certain metabolic intermediates as being neurotoxic. For instance, in a mouse model of Down syndrome, elevated levels of known neurotoxic intermediates were observed. nih.gov Specifically, 6-hydroxydopamine, an amine derivative, is known to be toxic to dopaminergic neurons. frontiersin.org

Modulation of Neurotransmitter Levels

As a major metabolite of dopamine (B1211576), levels of homovanillic acid (a closely related compound) in the brain and cerebrospinal fluid are often used as a marker for dopamine turnover. wikipedia.orgrupahealth.comnih.gov Studies have shown that homoveratric acid is associated with dopamine levels in the brain. wikipedia.org Research in children with ADHD revealed upregulated levels of homoveratric acid, which were positively correlated with the severity of symptoms, suggesting a link to the dopaminergic pathway. researchgate.netresearchgate.net

Furthermore, investigations into derivatives of homoveratric acid have shown potential for modulating neurotransmitter levels. For example, certain derivatives have been observed to modulate dopaminergic neurons, thereby impacting dopamine levels and associated signaling pathways.

Anti-inflammatory and Analgesic Research

Scientific investigations have also delved into the potential anti-inflammatory and pain-relieving effects of homoveratric acid and its derivatives.

Anti-inflammatory Effects

Homoveratric acid has been studied for its potential anti-inflammatory properties. solubilityofthings.com Research indicates that derivatives of homoveratric acid may play a role in managing inflammation. solubilityofthings.com For instance, studies on 2,4-Dimethoxyphenylacetic acid (a structural isomer of homoveratric acid) have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the enzyme COX-2, which are involved in inflammatory pathways. Other studies have identified anti-inflammatory properties in various plant-derived compounds and their derivatives, some of which are structurally related to homoveratric acid. rsc.orgmdpi.comnih.gov

Analgesic Effects

The potential for homoveratric acid and its derivatives to alleviate pain has also been a focus of research. solubilityofthings.com Studies have been conducted on the analgesic activity of compounds synthesized using homoveratric acid. researchgate.netresearchgate.netnii.ac.jp For example, 2-benzyl derivatives of 4(3H)-quinazolinone, synthesized from the amides of anthranilic and homoveratric acids, have shown promise as painkillers. researchgate.netresearchgate.netnii.ac.jp The analgesic activity of these synthesized compounds was evaluated using models of nociceptive reactions induced by chemical stimuli. researchgate.netnii.ac.jpresearchgate.net

Anticancer and Antitumor Research

A significant body of research has been dedicated to exploring the anticancer and antitumor potential of homoveratric acid and its derivatives. Homoveratric acid has been utilized as a starting material in the synthesis of various compounds with potential anticancer activities. lookchem.comnih.govnih.govnih.govplos.org

Derivatives of phenanthroindolizidine and phenanthroquinolizidine alkaloids, which can be synthesized from homoveratric acid, have demonstrated a range of promising therapeutic activities, including anticancer effects. nih.govacs.org These compounds have shown inhibitory effects on the growth of various cancer cell lines. nih.govplos.org For example, certain synthesized derivatives exhibited potent cytotoxic activities against a series of human cancer cells in vitro. plos.org The mechanisms of action are thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. Some derivatives have been shown to down-regulate cyclin D1, a protein often overexpressed in tumors, contributing to their antitumor activity. plos.org

It is important to note that while some of these compounds have shown potent in vitro and in vivo anti-cancer activity, drawbacks such as central nervous system toxicity and low in vivo activity have been observed in some cases, hindering their clinical development. nih.govacs.org

Cytotoxic Activity

Homoveratric acid serves as a crucial starting material in the synthesis of various derivatives that have demonstrated significant cytotoxic effects against a range of cancer cell lines. lookchem.complos.orgnih.gov Notably, it is a key precursor in the production of phenanthroindolizidine alkaloids, such as (±)-antofine and (±)-deoxypergularinine, which exhibit potent cytotoxic activity. nih.gov

Research has shown that synthetic analogues of antofine, derived from homoveratric acid, are effective against various cancer cell lines. lookchem.com For instance, the alkaloid (±)-antofine (1a) has displayed remarkable activity against four human tumor cell lines: A549 (lung), MCF-7 (breast), KB (nasopharyngeal), and the multidrug-resistant KB-VIN subline, with EC50 values ranging from 0.16 to 4.5 ng/mL. nih.gov Another derivative, (±)-deoxypergularinine (1b), also showed pronounced cytotoxic effects with EC50 values between 0.011 and 0.043 µg/mL. nih.gov

Furthermore, homoveratric acid is utilized in the synthesis of Cephalotaxus alkaloids, which are known for their antitumor properties. researchgate.netnih.gov Derivatives of deoxytylophorinine, synthesized using homoveratric acid, have also been evaluated for their cytotoxic potential against several human cancer cell lines, with some showing IC50 values in the nanomolar range, indicating greater potency than doxorubicin (B1662922) in certain cases. plos.org The cytotoxic efficacy of these derivatives is influenced by their stereochemistry and the nature of substituents on the phenanthrene (B1679779) ring. plos.org While extensive research highlights the cytotoxic potential of its derivatives, studies focusing on the direct cytotoxic effects of homoveratric acid itself are limited. researchgate.net

Table 1: Cytotoxic Activity of Homoveratric Acid Derivatives

Compound Cancer Cell Line EC50/IC50 Reference
(±)-Antofine (1a) A549 (lung) 0.16 - 4.5 ng/mL nih.gov
MCF-7 (breast) 0.16 - 4.5 ng/mL nih.gov
KB (nasopharyngeal) 0.16 - 4.5 ng/mL nih.gov
KB-VIN (multidrug-resistant) 0.16 - 4.5 ng/mL nih.gov
(±)-Deoxypergularinine (1b) Not specified 0.011 - 0.043 µg/mL nih.gov
Deoxytylophorinine Derivative (32) Various 15 - 40 nM plos.org
Deoxytylophorinine Derivative (33) Various 15 - 40 nM plos.org

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of homoveratric acid have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest in cancerous cells. For example, a homovanillic acid derivative, capsaicin, has been found to induce G0-G1 phase cell cycle arrest and apoptosis in human leukemic cells. nih.gov This process was associated with an increase in the production of intracellular reactive oxygen species. nih.gov

Studies on deoxytylophorinine derivatives, synthesized from homoveratric acid, revealed that high concentrations can induce apoptosis in A549 lung cancer cells. plos.org Further investigations with potent deoxytylophorinine derivatives demonstrated their ability to cause an increase in the S-phase population of A549 cells, indicating an S-phase arrest. plos.org Similarly, noscapine (B1679977) analogues, which can be synthesized from homoveratric acid, have been shown to promote cell-cycle arrest. csic.es

Interaction with Key Regulatory Proteins

The anticancer activity of homoveratric acid derivatives is also linked to their interaction with key proteins that regulate cell cycle and survival. Research on deoxytylophorinine derivatives has shown that potent compounds in this series can significantly down-regulate the expression of cyclin A, cyclin D1, and cyclin-dependent kinase 2 (CDK2) in A549 cells. plos.org These proteins are crucial for the progression of the cell cycle.

Furthermore, these derivatives have been found to inhibit the PI3K and MAPK signaling pathways, which are critical for cell survival and proliferation. plos.org The potent derivatives exerted a more notable inhibitory effect on the phosphorylation of Akt and ERK, key components of these pathways. plos.org The homovanillic acid derivative, capsaicin, has been shown to induce apoptosis through a mechanism involving the phosphorylation of the p53 tumor suppressor protein at the Ser-15 residue. nih.gov It has also been suggested that some derivatives can interact with DNA and RNA, blocking the process of transcription. plos.org

Modulation of Cellular Metabolism and Stress Responses in Cancer

Homoveratric acid and its derivatives can influence cellular metabolism and stress responses in cancer cells. In a study on adipocytes, homoveratric acid was identified as a metabolite of homoprotocatechuic acid. acs.org However, its presence did not appear to contribute to antioxidant activity, suggesting that the methylation of the hydroxyl groups may eliminate this capacity. acs.org In contrast, the homovanillic acid derivative, capsaicin, was found to induce apoptosis in leukemic cells through the generation of oxidative stress. nih.gov

Metabolomic studies have identified homoveratric acid in the context of metabolic perturbations that can be associated with cancer. cambridge.orgscispace.com For instance, it was detected in an analysis of an olive pomace extract that exhibited antitumoral activity. csic.es

Antimicrobial Studies

Antibacterial Properties

The antibacterial properties of homoveratric acid and its derivatives have been investigated, with some conflicting findings. One source indicates that 3,4-Dimethoxyphenylacetic acid (homoveratric acid) possesses antimicrobial properties. researchgate.net However, a study on phenanthroindolizidine alkaloids, which are derivatives of homoveratric acid, reported that these compounds have antibacterial effects. nih.gov Another study on different derivatives, methyl (S)-1-((3-alkoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylates, found that they did not inhibit the growth of a panel of 30 different pathogenic microorganisms, including gram-positive and gram-negative bacteria. mdpi.com

Antifungal Properties

Information regarding the antifungal properties of homoveratric acid is limited. While some derivatives of homoveratric acid, such as certain phenanthroindolizidine alkaloids, are mentioned to have antifungal effects, specific data is scarce. nih.gov One study on diterpenes isolated from the bark of Cryptomeria japonica noted that while some of these compounds exhibited antifungal activity, homoveratric acid itself was used in the synthesis of a glycosyl acceptor and was not tested for its direct antifungal properties. researchgate.net Another study focused on pyroligneous acids reported that while these mixtures had antifungal activity, their major component, acetic acid, did not play a significant role, and the activity was attributed to phenolic compounds from lignin (B12514952) degradation. cabidigitallibrary.org

Other Therapeutic Potentials

Homoveratric acid and its derivatives have been the subject of various pharmacological investigations, revealing potential applications beyond their primary use. These explorations include their roles as intermediates in the synthesis of cardiovascular and neuromuscular blocking agents, as well as their intrinsic antioxidant properties.

Cardiovascular Applications (e.g., Vasodilator Intermediate)

Homoveratric acid is a crucial intermediate in the synthesis of Papaverine (B1678415), a well-known vasodilator. vandvpharma.com Papaverine functions by relaxing blood vessels and smooth muscles, making it effective in treating vascular spasms. vandvpharma.com The structural framework of homoveratric acid provides the necessary chemical backbone for the construction of Papaverine. The synthesis process leverages the specific arrangement of the methoxy (B1213986) groups and the carboxylic acid function of homoveratric acid to build the more complex isoquinoline (B145761) structure of the final drug.

While direct vasodilatory effects of homoveratric acid itself are not extensively documented, its role as a precursor highlights its importance in the development of cardiovascular drugs. The therapeutic efficacy of Papaverine underscores the value of homoveratric acid in medicinal chemistry.

Neuromuscular Blocker Intermediate

In addition to its role in cardiovascular drug synthesis, homoveratric acid serves as a key intermediate in the production of Atracurium (B1203153) Besylate. vandvpharma.com Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used extensively in clinical settings. vandvpharma.comwikipedia.org These agents induce muscle relaxation by blocking the action of acetylcholine (B1216132) at the neuromuscular junction, which is essential for surgical procedures to prevent patient movement and facilitate mechanical ventilation. wikipedia.org

The synthesis of complex neuromuscular blocking agents often involves multiple steps where specific chemical moieties are assembled. Homoveratric acid, in conjunction with homoveratrylamine, is utilized in the synthetic pathway to create the core structure of these blockers. core.ac.uk For instance, a process for preparing an intermediate for a neuromuscular blocker involves steps like condensation and intramolecular cyclization using 3,4-dimethoxyphenethylamine (B193588) and homoveratric acid as raw materials. google.com The resulting compounds are designed to have a specific distance between their functional groups to effectively block the neuromuscular receptors. core.ac.uk

Antioxidant Activity

Research has indicated that homoveratric acid and related phenolic compounds possess antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom or an electron to quench free radicals. tandfonline.comtandfonline.com The antioxidant capacity of these compounds is closely related to their chemical structure. tandfonline.comtandfonline.com

However, the antioxidant activity of homoveratric acid can be influenced by its chemical structure. The methylation of the hydroxyl groups, which is characteristic of homoveratric acid (this compound), has been suggested to eliminate the chemical antioxidant capacity compared to its non-methylated counterparts like 3,4-dihydroxyphenylacetic acid. researchgate.net Despite this, some studies on structurally similar dimethoxyphenylacetic acids have shown significant free radical scavenging abilities in vitro.

Further research has explored the antioxidant potential of various derivatives. For example, the synthesis and evaluation of diphenylmethane (B89790) derivative bromophenols, which can be derived from veratrole (a related compound), have shown effective antioxidant power in various assays, including DPPH radical scavenging and reducing ability determinations. tandfonline.comtandfonline.com

Analytical Methodologies for Detection and Quantification of Homoveratric Acid

Chromatographic Techniques

Chromatographic methods are fundamental for separating homoveratric acid from complex mixtures, allowing for its precise measurement.

High-resolution liquid chromatography coupled with mass spectrometry (HR-LC/MS) is a powerful tool for the identification and quantification of homoveratric acid. This technique offers high sensitivity and accurate mass measurements, which are essential for differentiating between molecules with the same nominal mass. nih.gov

In a study identifying phenolic acids in apples, HR-LC/MS was used to tentatively identify homoveratric acid for the first time in this fruit. escholarship.org The analysis was performed on an Agilent 1290 Infinity UHPLC system coupled to a 6530 accurate-mass quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray interface. escholarship.org The system collected total ion spectra over a mass range of m/z 100–1000 in negative mode, which provided higher sensitivity for phenolic acids compared to positive mode. escholarship.org The identification of homoveratric acid was based on comparing its observed mass with the calculated theoretical mass and its isotope fidelity. escholarship.org

Another application of HR-LC/MS was in the characterization of polyphenolic profiles in tomato peel and seeds. acs.org This analysis utilized a Dionex UHPLC system coupled to an LTQ Orbitrap Velos mass spectrometer. acs.org The high resolving power of the Orbitrap analyzer allowed for the confident identification of numerous compounds, including phenolic acids. acs.org

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) provides enhanced selectivity and sensitivity for the analysis of homoveratric acid, particularly in complex biological samples. This method was employed in a study to identify insulin (B600854) resistance biomarkers in patients with metabolic syndrome. nih.gov The analysis was conducted using a UHPLC system coupled to an electrospray ionization quadrupole time-of-flight mass spectrometer (UHPLC-ESI-QTOF-MS). nih.gov This highly sensitive and robust platform enabled the identification of small molecules, revealing that homoveratric acid was significantly upregulated in the prediabetic metabolic syndrome group. nih.gov

In a metabolomics study on tomato plants, an untargeted approach using UHPLC-ESI-QTOF-MS detected thousands of metabolites, including homoveratric acid, in both leaves and roots. mdpi.com Similarly, a study on different apple varieties used UHPLC-(ESI)QTOF MS/MS to identify and quantify free and bound phenolic acids, including homoveratric acid. escholarship.org The method's validation included determining detection limits, linearity, and recovery to ensure accurate quantification. escholarship.org

The following table summarizes the instrumental parameters used in a representative UHPLC-MS-MS method for the analysis of phenolic acids.

ParameterValueReference
Chromatography System Agilent 1290 Infinity UHPLC escholarship.org
Mass Spectrometer 6530 Accurate Mass QTOF with ESI escholarship.org
Ionization Mode Negative escholarship.org
Mass Range m/z 100–1000 escholarship.org
Drying Gas Temperature 225 °C escholarship.org
Drying Gas Flow Rate 8.0 L/min escholarship.org
Sheath Gas Temperature 300 °C escholarship.org
Sheath Gas Flow Rate 10.0 L/min escholarship.org
Internal Standard t-Cinnamic acid escholarship.org

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS)

Separation and Extraction Methods

Prior to chromatographic analysis, effective separation and extraction of homoveratric acid from the sample matrix are essential to remove interferences and concentrate the analyte.

Solid phase extraction (SPE) is a commonly used sample preparation technique. researchgate.net A highly selective approach within SPE involves the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with cavities that are specifically designed to recognize and bind to a target molecule, in this case, homoveratric acid. researchgate.net

A study detailed the synthesis of homoveratric acid-imprinted polymers using a bulk polymerization method. researchgate.netbvsalud.org Various functional monomers were tested, with allylamine (B125299) showing the highest affinity for the homoveratric acid template. researchgate.netbvsalud.org The resulting MIP demonstrated selective binding through cooperative interactions with the carboxylic acid and methoxy (B1213986) groups of the template. researchgate.netbvsalud.org These imprinted polymers can be effectively used as stationary phases in SPE for the selective separation of homoveratric acid. researchgate.net The binding properties of these MIPs were analyzed using the Scatchard method, which revealed two classes of heterogeneous binding sites with different affinities. researchgate.netbvsalud.org

The development of MIPs for SPE offers a simple, efficient, and fast pretreatment strategy compared to traditional methods like liquid-liquid extraction. researchgate.net

Solvent extraction is a fundamental technique for isolating compounds from various matrices. In the context of natural product chemistry, solvent extraction is often the first step in the isolation of phenolic compounds, including homoveratric acid. For instance, in the analysis of sherry wine, an Amberlite XAD-7 column was used to obtain a wine extract, which was then subjected to further separation techniques. nih.govmdpi.com

A classic organic synthesis procedure for homoveratric acid also details solvent extraction steps. orgsyn.org After acidification of the reaction mixture, the product is extracted using warm benzene (B151609). orgsyn.org The combined benzene extracts are then washed with a sodium carbonate solution and water to remove impurities before being dried. orgsyn.org Another step involves recrystallization from a mixture of hot benzene and ligroin to purify the final product. orgsyn.org

The choice of solvent is critical and depends on the properties of the analyte and the matrix. For phenolic compounds from plant materials, solvents like methanol, ethyl acetate, and water are commonly used. mdpi.com

Solid Phase Extraction (SPE) using Molecularly Imprinted Polymers (MIPs)

Spectroscopic and Other Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of isolated or synthesized homoveratric acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure. Both 1D (¹H and ¹³C) and 2D NMR spectra provide detailed information about the connectivity of atoms in the molecule. nih.govhmdb.ca The Human Metabolome Database provides reference ¹H NMR spectra for homoveratric acid in water at pH 7.00, showing characteristic chemical shifts for the aromatic and methoxy protons. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of homoveratric acid would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching of the methoxy groups and aromatic C-H and C=C bonds. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The PubChem entry for homoveratric acid lists various mass spectrometry data, including GC-MS and MS-MS spectra, which are useful for its identification. nih.gov

FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of homoveratric acid exhibits characteristic absorption bands that correspond to its specific structural features. Analysis of the spectrum, often obtained using a KBr pellet technique, reveals key vibrational frequencies. nih.gov

The presence of a carboxylic acid group is prominently indicated by a broad absorption band for the O-H stretch, typically observed in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is also a strong indicator, appearing around 1700 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy groups (-OCH₃) are identified by their characteristic C-H stretching and bending vibrations, as well as the C-O stretching bands.

A study utilizing an FT-IR spectroscope (Spectrum-100, PerkinElmer, Singapore) scanned samples in the range of 400 to 4000 cm⁻¹ with a resolution of 4 cm⁻¹. acs.org This analysis identified various characteristic band values corresponding to functional groups such as amines, alcohols, phenols, alkanes, alkenes, and conjugated acids. acs.org Another analysis on a Bruker IFS 85 instrument using a KBr-Pellet technique provided detailed spectral data. nih.gov

Table 1: Characteristic FT-IR Peaks for Homoveratric Acid

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3020–3080Aromatic C-HStretching
~2950Aliphatic C-H (in -CH₂- and -OCH₃)Stretching
2500-3300Carboxylic Acid O-HStretching (Broad)
~1700Carboxylic Acid C=OStretching
1591, 1490, 1450Aromatic C=C and C=NStretching
~1260Aryl Ether C-OStretching
~1140Aryl Ether C-OStretching
~920Carboxylic Acid O-HOut-of-plane bend

This table is based on data from FT-IR spectroscopic analyses. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of homoveratric acid. Both ¹H NMR and ¹³C NMR are essential for confirming the structure and purity of the compound. justdial.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of homoveratric acid in a suitable solvent (e.g., Water, pH 7.00) displays distinct signals for each type of proton. nih.gov The aromatic protons typically appear as a set of multiplets in the range of δ 6.8-7.0 ppm. The two methoxy groups (-OCH₃) give rise to two sharp singlets around δ 3.8 ppm, each integrating to three protons. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring appear as a singlet around δ 3.5 ppm, integrating to two protons. The acidic proton of the carboxylic acid group is often broad and may exchange with solvent protons, making its observation variable.

A specific analysis using a Varian instrument at 500 MHz in water at pH 7.00 identified the following shifts: 7.00, 6.98, 6.95, 6.88, 6.86, 3.85, 3.84, and 3.50 ppm. nih.gov

Table 2: ¹H NMR Chemical Shifts for Homoveratric Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.8-7.0m3HAr-H
3.85s3H-OCH₃
3.84s3H-OCH₃
3.50s2H-CH₂-

This table is based on ¹H NMR data for homoveratric acid. nih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the homoveratric acid molecule. The carbonyl carbon of the carboxylic acid is typically observed downfield, around δ 175-180 ppm. The aromatic carbons show signals in the range of δ 110-150 ppm, with the carbons attached to the methoxy groups appearing at the lower end of this range. The carbons of the two methoxy groups will have signals around δ 55-60 ppm, and the methylene carbon will appear around δ 40-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for Homoveratric Acid

Chemical Shift (δ, ppm)Assignment
~178C=O (Carboxylic Acid)
~149Ar-C (C-OCH₃)
~148Ar-C (C-OCH₃)
~127Ar-C (C-CH₂)
~121Ar-CH
~113Ar-CH
~112Ar-CH
~56-OCH₃
~56-OCH₃
~41-CH₂-

This table presents predicted chemical shifts based on the structure of homoveratric acid.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Essential Functional Groups for Bioactivity

The bioactivity of homoveratric acid is largely determined by its key functional groups: the carboxylic acid group and the two methoxy (B1213986) groups on the phenyl ring. researchgate.net Studies involving molecularly imprinted polymers (MIPs) have been instrumental in demonstrating the importance of these features.

Selective binding interactions have been shown to arise from cooperative three-point interactions involving the carboxylic acid moiety and the two methoxy groups of homoveratric acid with complementary functional groups in a binding cavity. researchgate.netnih.gov The carboxylic acid group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. researchgate.net This three-point interaction model is crucial for high-affinity and selective recognition.

In one study, a polymer created with allylamine (B125299) as the functional monomer showed the highest affinity for homoveratric acid. nih.gov Computational analysis revealed that this strong interaction is due to the formation of multiple hydrogen bonds between the carboxylic acid group of the template molecule and the amino groups of the allylamine molecules in the polymer's binding sites. researchgate.net This highlights the indispensable role of the carboxylic acid group in forming stable complexes. The presence of both the 3,4-dimethoxy substitution pattern and the acetic acid side chain creates a unique electronic and steric profile that governs its biological and chemical recognition properties. solubilityofthings.com

Computational Analysis of Binding Interactions

Computational modeling has provided significant insights that complement experimental findings regarding the binding interactions of homoveratric acid. Analysis of prepolymerization complexes, for instance, has been used to predict and explain the selective binding observed in experimental studies with molecularly imprinted polymers. researchgate.netnih.gov

These analyses confirm that selective binding is not random but results from specific, cooperative interactions. The formation of stable complexes is often driven by hydrogen bonds. For example, modeling has shown that two allylamine molecules can form hydrogen bonds with the carboxylic acid group of homoveratric acid, creating a very stable complex. researchgate.net

Binding characteristics have been quantified using Scatchard analysis, which revealed that imprinted polymers can have heterogeneous binding sites with different affinities for homoveratric acid. nih.govresearchgate.net For an allylamine-based imprinted polymer, two distinct classes of binding sites were identified: a smaller number of high-affinity sites and a larger number of lower-affinity sites. nih.govresearchgate.net In contrast, the non-imprinted polymer showed only a single class of low-affinity binding sites. nih.govresearchgate.net This data underscores the success of computational modeling in predicting monomers that will create specific, high-affinity binding sites for homoveratric acid. researchgate.net

Polymer TypeBinding Site ClassDissociation Constant (Kd) (μmol/mL)Maximum Binding Capacity (Bmax) (μmol/mg)
Allylamine Imprinted Polymer (MIP8)High Affinity0.0600.093
Low Affinity0.4550.248
Non-Imprinted Polymer (NIP8)Single Class0.4170.184

This table presents the binding characteristics of an allylamine-based molecularly imprinted polymer (MIP8) and its corresponding non-imprinted polymer (NIP8) for homoveratric acid, as determined by Scatchard analysis. nih.govresearchgate.net

Influence of Substituent Effects on Biological Activity

The biological activity of compounds derived from homoveratric acid is highly sensitive to the nature and position of substituents. Homoveratric acid itself is often used as a starting material or a structural motif in the synthesis of more complex, biologically active molecules, and modifications to its core structure can lead to significant changes in efficacy and function. rsc.orgplos.org

The influence of substituents is evident in studies of molecularly imprinted polymers, where the choice of functional monomer dramatically affects binding affinity. nih.gov A study comparing eight different basic monomers found that allylamine produced a polymer with the highest imprinting factor and affinity for homoveratric acid, while other monomers resulted in weaker interactions. nih.gov This demonstrates that the chemical properties of the interacting partner's substituents are critical for activity.

Functional MonomerImprinting Factor (IF)
Allylamine3.43
N-Allylpiperazine2.05
1-Vinylimidazole1.71
4-Vinylpyridine1.58
N-Allylaniline1.52
2-Vinylpyridine1.49
Allylurea1.31
Allylthiourea1.08

This table shows the imprinting factor (a measure of binding selectivity) for molecularly imprinted polymers prepared with different functional monomers using homoveratric acid as the template. nih.gov

In the context of medicinal chemistry, homoveratric acid serves as a building block for more complex structures like phenanthroindolizidine alkaloids, which have potential as antitumor agents. plos.orgacs.org Structure-activity relationship studies on these derivatives show that the substitution pattern on the phenanthrene (B1679779) ring, which is derived from the homoveratric acid structure, is essential for cytotoxicity. acs.org For instance, the presence and position of methoxy groups can modulate the biological activity of the final compound. rsc.org Similarly, in the development of phosphodiesterase-4 (PDE4) inhibitors, modifications to key structural moieties, including those related to the dimethoxy-substituted phenyl ring, have a significant impact on inhibitory potency. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as homoveratric acid or its derivatives, and a biological target at the atomic level.

Molecular Docking studies predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. researchgate.net This method is crucial in drug design for screening virtual libraries of compounds and for understanding the structural basis of activity. For example, derivatives of homoveratric acid have been subjects of molecular docking studies to elucidate their mechanism of action. In the design of 2-benzyl derivatives of 4(3H)-quinazolinone with analgesic activity, which can be synthesized from homoveratric acid, molecular docking was used to identify promising structures that interact with specific receptors. researchgate.netresearchgate.net These studies help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket of the protein. preprints.org

Molecular Dynamics (MD) Simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. igem.orgyoutube.com An MD simulation starts with a static structure, often obtained from X-ray crystallography or molecular docking, and simulates the motion of every atom in the system by solving Newton's equations of motion. igem.orgyoutube.com This allows researchers to assess the stability of a predicted docking pose, observe how water molecules mediate interactions, and understand how the binding of a ligand can induce conformational changes in the protein. youtube.comyoutube.com While specific MD simulation studies focusing solely on homoveratric acid are not extensively detailed in the provided context, this technique is a standard and vital tool in the broader field of computational chemistry for validating docking results and gaining a deeper understanding of the dynamic nature of ligand-receptor interactions for related and derived compounds. mdpi.comekb.eg

Future Research Directions and Applications

Development of Novel Therapeutic Agents

The chemical structure of homoveratric acid makes it a valuable starting material or building block in medicinal chemistry for the development of new therapeutic agents. solubilityofthings.com Its phenylacetic acid core, substituted with two methoxy (B1213986) groups, can be chemically modified to create a diverse range of derivatives with potential pharmacological activities. solubilityofthings.comnih.gov

Research has focused on using homoveratric acid in the synthesis of complex molecules with therapeutic potential.

Antitubercular Drugs: Homoveratric acid has been utilized as a starting material in the synthesis of a novel class of antituberculosis agents. plos.orgnih.govplos.org Specifically, it was used to prepare compounds like methyl (S)-1-((3-alkoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylate (PP) derivatives, which have shown significant antitubercular effects against drug-resistant Mycobacterium tuberculosis strains. plos.orgnih.govplos.org For example, compound PP2S, synthesized using homoveratric acid, exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.19 to 1.56 μg/ml against clinically isolated drug-resistant strains. plos.orgplos.org

Quinazolinone-Based Inhibitors: In the search for new antimicrobial agents to combat bacterial resistance, homoveratric acid has been used to synthesize 2-benzyl derivatives of 4(3H)-quinazolinone. researchgate.net These compounds have been investigated for their inhibitory activity against MurA, an essential enzyme in bacterial cell wall biosynthesis, showing promise in the low micromolar range. researchgate.net

Anticancer Applications: Derivatives of homoveratric acid, such as phenanthroindolizidines, have demonstrated cytotoxicity against lung cancer cells.

Organic Synthesis: It serves as a precursor in photoredox-catalyzed reactions to create unsymmetrical diarylmethanes, which are important structural motifs in many drug molecules. mdpi.com For instance, homoveratric acid was successfully coupled with 1,4-dicyanobenzene to produce 4-(3,4-dimethoxybenzyl)benzonitrile in an 83% yield. mdpi.com It is also a starting point for the synthesis of alkaloids like tylophorine (B1682047) through thermolysis of its azido (B1232118) alkene derivative. scribd.com

These examples highlight the role of homoveratric acid as a versatile platform for generating novel compounds with potential applications in treating infectious diseases, cancer, and other conditions. solubilityofthings.comresearchgate.net

Derivative ClassTherapeutic Target/ApplicationResearch Finding
PP Derivatives Mycobacterium tuberculosisSynthesized from homoveratric acid, these compounds show potent antitubercular activity against drug-resistant strains. plos.orgnih.govplos.org
Quinazolinone Derivatives Bacterial MurA enzyme2-benzyl derivatives synthesized from homoveratric acid act as inhibitors of MurA, a key enzyme in bacterial wall synthesis. researchgate.net
Phenanthroindolizidines Cancer cellsThese derivatives exhibit cytotoxic effects against H460 lung cancer cells.
Unsymmetrical Diarylmethanes Pharmaceutical scaffoldsHomoveratric acid is a key reactant in synthesizing these structures, which are common in medicinal drugs. mdpi.com

Exploration of Metabolic Pathway Modulators

Homoveratric acid is a key metabolite in several biological pathways, and its study offers significant insights into metabolic modulation in both health and disease. It is recognized as the main urinary metabolite of homoveratrylamine, a methylated dopamine (B1211576) metabolite, linking it directly to catecholamine metabolism. researchgate.net

Dopaminergic Pathways and Neurological Disease: Altered levels of homoveratric acid have been implicated in neurological and psychiatric conditions. It has been investigated as a potential neurotoxin involved in schizophrenia and its role in the pathogenesis of Parkinson's disease is also an area of study. researchgate.netnih.gov An increase in its urinary excretion may signal changes in the metabolism of endogenous compounds related to the progression of such diseases. researchgate.net In a study on a mouse model of Down Syndrome, levels of homoveratric acid were found to be significantly altered, pointing to its involvement in neurotransmitter pathways related to neurodegeneration. nih.gov

Biomarker in Metabolic Profiling: Metabolomics studies have identified homoveratric acid as a differential metabolite in various conditions. In children with Attention-Deficit/Hyperactivity Disorder (ADHD), serum levels of homoveratric acid were found to be upregulated compared to controls and positively correlated with clinical severity scores. nih.govnih.govresearchgate.net This suggests its potential role in the pathophysiology of ADHD, possibly involving the gut-brain axis and the dopaminergic pathway. nih.govresearchgate.netresearchgate.net

Inflammatory and Stress Responses: Research has also connected homoveratric acid to inflammatory processes. A metabolomics analysis of cecal contents in a mouse model of ulcerative colitis identified homoveratric acid as one of the metabolites that could influence the disease. nih.gov In plant science, the exudation of homoveratric acid by tomato plants was observed in response to biostimulants under salt stress, indicating its role in plant metabolic adjustments to environmental challenges. mdpi.com

Metabolism in Adipocytes: In a study on adipocytes, homoveratric acid was identified as a metabolite of homoprotocatechuic acid. acs.org This conversion suggests that methylation is a primary clearance pathway for related phenolic acids within these cells, although the resulting homoveratric acid did not appear to contribute to antioxidant activity in this context. acs.org

Future research will likely continue to explore how modulating the pathways that produce or are influenced by homoveratric acid could lead to new therapeutic strategies for a range of disorders, from neurological conditions to inflammatory diseases.

Research AreaCondition/ModelKey Finding
Neurobiology Schizophrenia, Parkinson's DiseaseInvestigated as a potential neurotoxin and indicator of disease progression due to its link to dopamine metabolism. researchgate.netnih.gov
Metabolomics Attention-Deficit/Hyperactivity Disorder (ADHD)Upregulated serum levels positively correlated with ADHD symptom severity. nih.govnih.govresearchgate.net
Inflammation Ulcerative Colitis (mouse model)Identified as a potentially influential metabolite in the disease process. nih.gov
Plant Science Tomato (Salt Stress)Exuded by plant roots in response to biostimulants, suggesting a role in stress adaptation. mdpi.com

Advances in Analytical and Diagnostic Tools

The accurate detection and quantification of homoveratric acid in complex biological and environmental matrices are crucial for its study as a biomarker and a synthetic precursor. Recent years have seen significant advancements in analytical methods, enabling more sensitive and selective measurements. nih.govmdpi.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of homoveratric acid. researchgate.net

HPLC Coupled with Mass Spectrometry (MS): Methods such as HPLC with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) have been successfully used to identify homoveratric acid in complex mixtures like sherry wine for the first time. nih.govnih.gov Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and ultra-performance liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF-MS) are leading techniques due to their high sensitivity, selectivity, and throughput, making them ideal for metabolomics research. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique used for the identification and quantification of homoveratric acid in various samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been applied in metabonomic toxicology studies to directly quantify compounds like homoveratric acid sulfate (B86663) in biological mixtures without extensive sample preparation or chromatographic separation. researchgate.net

Multivariate Spectrophotometric Methods: Novel and simple spectrophotometric methods assisted by mathematical algorithms like principal component regression (PCR) and partial least squares (PLS) have been developed for the simultaneous determination of homoveratric acid along with other compounds and their impurities. researchgate.net

Beyond these established techniques, innovative tools are being developed for the selective separation and detection of homoveratric acid.

Molecularly Imprinted Polymers (MIPs): Researchers have synthesized MIPs specifically designed to recognize and bind homoveratric acid. researchgate.netmipdatabase.com These polymers are created with cavities that are complementary in shape and chemical functionality to the homoveratric acid molecule. This high degree of selectivity makes them excellent materials for use as stationary phases in solid-phase extraction (SPE), allowing for the clean-up and enrichment of homoveratric acid from complex samples like urine before analysis. researchgate.net

These advancing analytical tools are essential for validating homoveratric acid as a clinical biomarker and for quality control in the synthesis of its derivatives. researchgate.netmipdatabase.com

Analytical TechniqueApplication/MatrixKey Advantage
HPLC-DAD-MS Sherry WineFirst-time identification in this complex matrix. nih.govnih.gov
UHPLC-MS/MS MetabolomicsHigh sensitivity, selectivity, and throughput for biomarker discovery. nih.govresearchgate.net
¹H NMR Spectroscopy Biological Fluids (Metabonomics)Quantitative analysis with minimal sample preparation. researchgate.net
Molecularly Imprinted Polymers (MIPs) Sample Preparation (e.g., Urine)Highly selective extraction and enrichment of homoveratric acid. researchgate.netmipdatabase.com
Multivariate Spectrophotometry Pharmaceutical FormulationsSimultaneous and rapid determination of homoveratric acid and related impurities. researchgate.net

Interdisciplinary Research in Neurobiology and Metabolomics

Homoveratric acid sits (B43327) at a critical nexus between neurobiology and metabolomics, making it a subject of significant interdisciplinary research. Its dual identity as a dopamine metabolite and a detectable small molecule in biofluids allows it to serve as a bridge, connecting central nervous system activities with systemic metabolic profiles. nih.govresearchgate.net

In neurobiology, homoveratric acid is fundamentally linked to the dopaminergic system. Its formation is a direct consequence of dopamine metabolism, and its levels can reflect the activity of this crucial neurotransmitter pathway. nih.gov This connection has prompted investigations into its role in dopamine-dependent diseases. researchgate.net For example, studies have explored its potential neurotoxic effects in schizophrenia and its possible involvement in the pathophysiology of Parkinson's disease. researchgate.netnih.gov

Metabolomics, the large-scale study of small molecules, has provided a powerful lens through which to view the significance of homoveratric acid. Untargeted metabolomic profiling of serum, urine, and other biological samples has repeatedly identified homoveratric acid as a molecule of interest in various pathological states.

ADHD: A recent metabolomics study identified upregulated levels of homoveratric acid in the serum of drug-naïve children with ADHD. nih.govnih.gov This finding not only suggests homoveratric acid could be a potential biomarker but also points to an underlying disruption in pathways connecting the gut, brain, and dopamine metabolism. nih.govresearchgate.netresearchgate.net

Down Syndrome: In a mouse model of Down Syndrome, which often involves neurological deficits, metabolomic analysis of brain tissue revealed significant alterations in homoveratric acid levels, particularly with aging. nih.gov

Ulcerative Colitis: Metabolomic analysis of gut contents has shown that homoveratric acid is among the metabolites that may play a role in the inflammatory environment of ulcerative colitis, highlighting a link between gut microbial metabolism and systemic inflammation. nih.gov

The convergence of these fields allows researchers to formulate and test new hypotheses. A finding from a metabolomics study, such as altered homoveratric acid levels in ADHD, can drive neurobiological research to investigate the specific mechanisms within the dopaminergic system that might be affected. nih.govnih.gov Conversely, neurobiological hypotheses about dopamine dysregulation in a particular disease can be tested at a systemic level using metabolomic analysis of homoveratric acid. This interdisciplinary approach enhances the understanding of complex diseases and may uncover novel diagnostic biomarkers and therapeutic targets. nih.govresearchgate.net

Q & A

Q. What are the primary synthetic routes for homoveratric acid, and how do their yields and conditions compare?

Homoveratric acid (3,4-dimethoxyphenylacetic acid) is synthesized via multiple pathways:

  • Chloromethylation-Cyanidation-Hydrolysis : Chloromethylation of veratrole followed by cyanidation (KCN) and hydrolysis (HCl) produces homoveratric acid .
  • Azlactone Synthesis : Reaction of 3,4-dimethoxybenzaldehyde with hippuric acid forms an azlactone intermediate, which is hydrolyzed to yield the final product .
  • Oxidative Methods : Oxidation of 3,4-dimethoxyphenethyl alcohol using oxygen/Fe(NO₃)₃ in acetonitrile provides an alternative route .

Comparison Table :

MethodKey Reagents/ConditionsYield (%)Melting Point (°C)Reference
ChloromethylationVeratrole, KCN, HCl (reflux)60–7096–98
Azlactone SynthesisHippuric acid, acetic anhydride, NaOH50–6099
OxidationO₂, Fe(NO₃)₃, 25°C, 24h~7596–98

Note : Melting point discrepancies (96–98°C vs. 99°C) may arise from polymorphic forms or solvent recrystallization differences .

Q. What analytical techniques are recommended for characterizing homoveratric acid purity and structure?

  • UV-Vis Spectroscopy : λmax = 278 nm (LOQ = 7.39 μmol/L, LOD = 2.44 μmol/L) .
  • IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (carboxylic acid C=O) and 1250–1050 cm<sup>−1</sup> (methoxy C-O) confirm functional groups .
  • HPLC/MS : Use reverse-phase C18 columns with mobile phases like methanol/water (acidified) for separation. ESI-MS shows [M-H]<sup>−</sup> at m/z 195 .
  • Melting Point Analysis : Consistent with literature (96–99°C) to verify crystallinity .

Advanced Research Questions

Q. How can researchers optimize homoveratric acid synthesis to minimize by-products like 3,4-dimethoxybenzoic acid?

By-product formation during oxidation or hydrolysis can be mitigated by:

  • Controlled Reaction Conditions : Lowering temperature during cyanide hydrolysis reduces decarboxylation .
  • Catalyst Selection : Using TEMPOL (a nitroxide radical) with Fe(NO₃)₃ enhances selective oxidation of alcohols to acids over ketones .
  • Purification Strategies : Employ molecularly imprinted polymers (MIPs) with 4-vinylpyridine monomers to selectively bind homoveratric acid, achieving >90% recovery from mixtures .

Key Data :

By-ProductMitigation StrategyEfficiency ImprovementReference
3,4-Dimethoxybenzoic acidTEMPOL/Fe(NO₃)₃ catalysis25% reduction
Homovanillic acidMIP-based solid-phase extraction95% selectivity

Q. How do solvent polarity and pH influence homoveratric acid stability in biological assays?

Homoveratric acid is stable in:

  • Aqueous Solutions : Soluble in water (logP = 1.33) but degrades at pH > 8 due to esterification or decarboxylation .
  • Organic Solvents : Stable in DMSO (55 mg/mL) and ethanol; store at −80°C for long-term preservation .

Stability Table :

ConditionDegradation PathwayHalf-Life (25°C)Reference
pH 3–7 (aqueous)Negligible>6 months
pH 8–10 (aqueous)Decarboxylation2–3 days
DMSO (10 mM)Oxidation (slow)1 year

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Discrepancies arise from:

  • Polymorphism : Recrystallization from benzene (needle-like crystals) vs. petroleum ether (anhydrous form) alters melting points .
  • Analytical Variability : UV-Vis and HPLC methods with LOQs <10 μmol/L reduce measurement errors .
  • Standardization : Use certified reference materials (e.g., NSC 2753) for calibration .

Q. How is homoveratric acid utilized as a precursor in pharmaceutical research?

Key applications include:

  • Cardiovascular Drugs : Intermediate for verapamil (calcium channel blocker) via amide formation and cyclocondensation .
  • Neurotransmitter Analogs : Synthesis of isotopically labeled dopamine (e.g., <sup>2</sup>H, <sup>3</sup>H) for metabolic studies via LiAlD4 reduction or exchange procedures .
  • Anticancer Agents : Hybrid molecules (e.g., lamellarin D analogs) show cytotoxicity in nanomolar ranges .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for homoveratric acid in metabolic syndrome models?

  • Biomarker Variability : In UHPLC-ESI-QTOF-MS studies, homoveratric acid showed inconsistent t-statistics (t = −2.31, p = 0.03) for insulin resistance, likely due to cohort-specific gut microbiota interactions .
  • Dose-Dependent Effects : Low doses (μM) may act as antioxidants, while high doses (mM) induce oxidative stress in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.